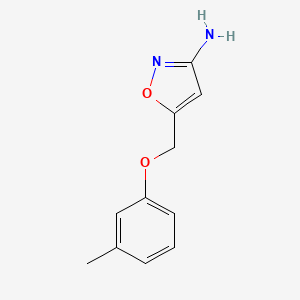
5-((m-Tolyloxy)methyl)isoxazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((m-Tolyloxy)methyl)isoxazol-3-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Métodos De Preparación
The synthesis of 5-((m-Tolyloxy)methyl)isoxazol-3-amine typically involves several steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali . This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole . Industrial production methods often employ similar synthetic routes but may use different catalysts or reaction conditions to optimize yield and purity.
Análisis De Reacciones Químicas
5-((m-Tolyloxy)methyl)isoxazol-3-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide . Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride . Substitution reactions often involve nucleophiles such as amines or thiols, leading to the formation of various derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
5-((m-Tolyloxy)methyl)isoxazol-3-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential as an antimicrobial and antifungal agent . In medicine, it shows promise as a therapeutic agent for neurodegenerative diseases due to its ability to interact with specific receptors in the central nervous system . Additionally, it has applications in the pharmaceutical industry as a reference standard for analytical development and method validation .
Mecanismo De Acción
The mechanism of action of 5-((m-Tolyloxy)methyl)isoxazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may act as a ligand for certain receptors in the central nervous system, modulating their activity and leading to neuroprotective effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
5-((m-Tolyloxy)methyl)isoxazol-3-amine can be compared with other similar compounds such as 3-amino-5-methylisoxazole and 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles These compounds share the isoxazole core structure but differ in their substituents, leading to variations in their chemical properties and biological activities
Propiedades
Fórmula molecular |
C11H12N2O2 |
|---|---|
Peso molecular |
204.22 g/mol |
Nombre IUPAC |
5-[(3-methylphenoxy)methyl]-1,2-oxazol-3-amine |
InChI |
InChI=1S/C11H12N2O2/c1-8-3-2-4-9(5-8)14-7-10-6-11(12)13-15-10/h2-6H,7H2,1H3,(H2,12,13) |
Clave InChI |
HMWFZSGNFZGRLO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OCC2=CC(=NO2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-2-chloro-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B15299598.png)


![(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B15299614.png)
![N-[(3-hydroxyphenyl)methyl]guanidine hydrochloride](/img/structure/B15299616.png)


![Tert-butyl 4-(aminomethyl)-octahydrocyclopenta[c]pyrrole-2-carboxylate](/img/structure/B15299634.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]acetaldehyde](/img/structure/B15299639.png)



![1-{Thieno[2,3-d]pyrimidin-4-yl}piperazine dihydrochloride](/img/structure/B15299677.png)
